(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid typically involves the formation of the pyrazolopyridine core followed by the introduction of the boronic acid group. One common method starts with the iodination of 5-bromo-1H-pyrazolo[3,4-B]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected with PMB-Cl.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters/Borates: Formed through oxidation reactions.
Substituted Pyrazolopyridines: Formed through nucleophilic substitution.
Scientific Research Applications
(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of kinase inhibitors and other therapeutic agents.
Material Science: Employed in the development of organic semiconductors and other advanced materials.
Biological Research: Utilized in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: Used in the synthesis of complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid is largely dependent on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors by binding to their active sites. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the active sites of enzymes, thereby inhibiting their activity . This mechanism is particularly relevant in the development of protease inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: Lacks the boronic acid group but shares the pyrazolopyridine core.
2H-Pyrazolo[3,4-B]pyridine: An isomer with a different tautomeric form.
Pyrazolo[1,5-A]pyridine: A related compound with a different ring fusion pattern.
Uniqueness
(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid is unique due to the presence of the boronic acid group, which enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .
Biological Activity
(1H-Pyrazolo[3,4-B]pyridin-5-YL)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its role as an inhibitor in various pathways, its potential therapeutic applications, and relevant research findings.
Overview of Biological Activity
The pyrazolo[3,4-b]pyridine scaffold has been identified as a "privileged structure" in drug discovery, exhibiting a wide array of biological activities. Research indicates that derivatives of this compound can act as inhibitors for several key biological targets, including:
- Glycogen Synthase Kinase-3 (GSK-3) : Inhibition of GSK-3 is linked to the treatment of various diseases, including Alzheimer's disease and cancer.
- Adenosine Receptors : These receptors play critical roles in numerous physiological processes and are implicated in various diseases.
- Fibroblast Growth Factor Receptors (FGFR) : Specific inhibitors targeting FGFR have shown promise in treating bladder cancer.
- TBK1 (TANK-binding kinase 1) : Recent studies have highlighted the effectiveness of pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors with promising selectivity profiles.
Key Findings from Recent Studies
- TBK1 Inhibition : One notable study identified a derivative (compound 15y) with an IC50 value of 0.2 nM against TBK1. This compound also demonstrated significant antiproliferative effects across various cancer cell lines, including A172 and U87MG .
- Synthesis and Optimization : The synthesis of these compounds often involves Suzuki-Miyaura cross-coupling reactions to create arylated derivatives. For instance, the optimization of reaction conditions yielded high yields of desired products, demonstrating the versatility of this synthetic approach .
- Antitubercular Activity : Another research effort focused on developing a library of pyrazolo[3,4-b]pyridine derivatives with promising activity against Mycobacterium tuberculosis. Certain substitutions on the core structure led to enhanced antitubercular effects .
Table of Biological Activities
Case Study 1: TBK1 Inhibition
A series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their ability to inhibit TBK1. Compound 15y was highlighted for its exceptional potency and selectivity. It effectively inhibited downstream signaling pathways in immune cells, showcasing its potential for immune-related therapies.
Case Study 2: Cancer Cell Lines
The antiproliferative effects of selected pyrazolo[3,4-b]pyridine derivatives were assessed using various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations, suggesting their potential as anticancer agents.
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridin-5-ylboronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-1-4-2-9-10-6(4)8-3-5/h1-3,11-12H,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIUBXRQKVVTPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(NN=C2)N=C1)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.